molecular formula C14H11N5 B2374626 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile CAS No. 158719-42-7

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile

Cat. No.: B2374626
CAS No.: 158719-42-7
M. Wt: 249.277
InChI Key: VKRLPAIOEFEHJN-UHFFFAOYSA-N
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Description

This compound is commercially available (e.g., CymitQuimica offers it as a biochemical reagent) . Its structure combines a nitrile group (electron-withdrawing) with a benzotriazole moiety (heterocyclic stabilizer), making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(benzotriazol-1-ylmethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c15-9-11-5-7-12(8-6-11)16-10-19-14-4-2-1-3-13(14)17-18-19/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRLPAIOEFEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile typically involves the reaction of 1H-1,2,3-benzotriazole with 4-chloromethylbenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of benzotriazole, including 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile, exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have been synthesized and tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antiparasitic Properties
Benzotriazole derivatives have also been evaluated for their antiparasitic activities. Notably, compounds similar to this compound have shown effectiveness against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A specific derivative demonstrated a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes .

Anthelmintic Activity
The compound has been investigated for its potential as an anthelmintic agent. Studies have indicated that certain benzotriazole derivatives possess activity against helminths, with some showing efficacy comparable to established anthelmintics like albendazole .

Material Science Applications

Corrosion Inhibition
Benzotriazole compounds are widely recognized for their role as corrosion inhibitors in metal protection. They function by forming a protective layer on metal surfaces, thus preventing oxidation. Research has shown that incorporating benzotriazole into coatings can significantly enhance the corrosion resistance of metals such as copper and aluminum .

Photostability Agents
In material science, benzotriazole derivatives are utilized as UV stabilizers in polymers. The presence of the benzotriazole group enhances the photostability of materials by absorbing harmful UV radiation and preventing degradation .

Environmental Chemistry Applications

Water Treatment
The compound's ability to chelate heavy metals makes it useful in environmental remediation processes. Benzotriazole derivatives can be employed in water treatment systems to remove toxic metals from effluents .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Activity
Compound AMRSA25Effective
Compound BE. coli50Moderate
Compound CS. aureus12.5Highly Effective

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

Compound NameFormConcentration (µg/mL)% Inhibition
Compound DEpimastigote2550%
Compound ETrypomastigote5095%

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole/Benzotriazole Linkages

Table 1: Key Structural Differences
Compound Name Substituent Modifications Key Features Reference
Target Compound : 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile Benzotriazole connected via methylene-amino linker to benzonitrile Combines benzotriazole's stability with benzonitrile's reactivity
2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile Isomeric form (substituent position differs) Structural isomer; potential differences in solubility/activity
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile Lacks amino linker; direct benzotriazole-methyl bond Simpler structure; crystallizes in monoclinic P21/n space group (a=8.1912 Å, β=118.039°)
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b) Triazole instead of benzotriazole; phenyl substituent Synthesized via Cu-catalyzed azide-alkyne cycloaddition (90% yield)
4-(((1-(4-((Z)-N′-Hydroxycarbamimidoyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)benzonitrile (12) Amidoxime substituent on triazole Antiproliferative activity (IC₅₀: 35% yield; tested against cancer cell lines)
Table 2: Activity and Physicochemical Data
Compound LogP (Predicted) Polar Surface Area (Ų) Cytotoxic Activity (IC₅₀, μg/mL) Application
Target Compound Not reported Not reported Not explicitly tested Biochemical reagent
1c : 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile 3.8 (Marvin prediction) 65.7 MCF-7: 27.1 ± 1.2; MDA-MB-231: 14.5 ± 2.1 Anticancer agent
1h : 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile 3.5 72.4 T47D: 14.3 ± 1.1 Breast cancer inhibition
12 : Amidoxime-substituted triazole derivative Not reported Not reported DNA-binding affinity noted Antiproliferative studies
3b : 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile Not reported Not reported N/A (used in click chemistry) Synthetic intermediate

Key Observations :

  • Benzotriazole vs. Triazole : Benzotriazole-containing compounds (e.g., target compound) exhibit enhanced stability due to aromatic conjugation, whereas triazole derivatives (e.g., 1c, 1h) show superior cytotoxic activity .
  • Amino Linker Impact: The methylene-amino linker in the target compound may enhance solubility compared to direct benzotriazole-methyl bonds (e.g., 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile) .

Biological Activity

The compound 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition potential, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H10N4S\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{S}

This structure features a benzotriazole moiety attached to a benzonitrile group through an amine linkage. The presence of both aromatic and heterocyclic components contributes to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzotriazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial activity against various strains including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds often range from 12.5 to 25 μg/mL, indicating moderate to strong efficacy against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies indicate that derivatives exhibit MIC values between 1.6 and 25 μg/mL against Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .

Enzyme Inhibition

The pharmacological behavior of benzotriazole derivatives extends to enzyme inhibition:

  • Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases .
  • Urease Inhibition : Compounds have shown strong inhibitory effects on urease, an enzyme involved in the hydrolysis of urea. This action could be beneficial in treating conditions related to urease-producing bacteria .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzotriazole derivatives, researchers synthesized a series of compounds and tested their activity against standard bacterial strains. The results indicated that 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile exhibited potent antimicrobial properties due to its bulky hydrophobic groups .

CompoundBacterial StrainMIC (μg/mL)
4aE. coli12.5
4bB. subtilis25
4cC. albicans16

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of benzotriazole derivatives revealed that certain compounds significantly inhibited AChE with IC50 values comparable to standard inhibitors used in clinical settings .

CompoundAChE Inhibition IC50 (μM)
7l0.5
7m0.8
7n0.6

The biological activities observed for compounds like this compound can be attributed to their ability to interact with microbial cell walls and inhibit vital enzymatic processes within pathogens. The hydrophobic nature of certain substituents enhances membrane permeability, facilitating greater antimicrobial action.

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